molecular formula C7H15F2N2O2P B12808875 2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide CAS No. 63867-48-1

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide

Cat. No.: B12808875
CAS No.: 63867-48-1
M. Wt: 228.18 g/mol
InChI Key: WMISISUCUDFLOA-UHFFFAOYSA-N
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Description

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide is a chemical compound of significant interest in medicinal chemistry and oncology research, primarily as a fluorinated analog of cyclophosphamide . Like its parent compound, it is investigated as a prodrug that requires enzymatic activation, often by cytochrome P450 enzymes, to generate active, DNA-alkylating metabolites . The strategic substitution with fluorine atoms is a key research focus, as it can alter the compound's metabolism, biodistribution, and pharmacokinetic profile. This makes it a valuable tool for studying the mechanisms of action and resistance associated with alkylating agents . Researchers utilize this analog to investigate drug metabolism pathways, predict tumor response to chemotherapy, and understand the development of resistance mechanisms, such as the role of aldehyde dehydrogenases (ALDH1A1 and ALDH3A1) in cellular detoxification . Radioactive versions, such as the 18F-labeled analog, have been used in preclinical positron emission tomography (PET) imaging studies to non-invasively visualize and study the in vivo biodistribution and activation of these types of compounds in animal models of human cancer . This compound is intended for Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

63867-48-1

Molecular Formula

C7H15F2N2O2P

Molecular Weight

228.18 g/mol

IUPAC Name

N,N-bis(2-fluoroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15F2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)

InChI Key

WMISISUCUDFLOA-UHFFFAOYSA-N

Canonical SMILES

C1CNP(=O)(OC1)N(CCF)CCF

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or peroxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Oncology

  • Chemotherapy : The compound has been studied for its effectiveness against various cancers due to its ability to induce apoptosis through DNA cross-linking. It is considered a potential candidate for chemotherapy regimens due to its selective toxicity towards cancer cells compared to normal cells.
  • Comparative Analysis with Other Alkylating Agents :
    Compound NameKey FeaturesUniqueness
    CyclophosphamideWidely used in cancer therapy but less selectiveHigher toxicity
    IfosfamideRequires metabolic activation; broader spectrumSimilar mechanism but less selectivity
    2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxideImproved selectivity and reduced toxicityEnhanced solubility and bioavailability

Case Studies

  • Study on Antitumor Activity : In vitro studies demonstrated that 2-bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide effectively inhibited the growth of various cancer cell lines. The compound showed a dose-dependent response in inducing apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Metabolic Activation Studies : Research indicated that the compound's efficacy is significantly influenced by metabolic activation pathways. Studies utilizing cytochrome P450 inhibitors demonstrated reduced cytotoxicity, highlighting the importance of metabolic processes in its therapeutic action.

Comparison with Similar Compounds

Structural Features

The oxazaphosphorine core is common to all compounds, but substituents dictate their biological behavior:

Compound Name Substituents (R1, R2) Halogen Type Molecular Formula CAS Number
Cyclophosphamide Bis(2-chloroethyl)amino Chlorine C₇H₁₅Cl₂N₂O₂P 50-18-0
Ifosfamide 3-(2-Chloroethyl), 2-(2-chloroethylamino) Chlorine C₇H₁₅Cl₂N₂O₂P 3778-73-2
Trofosfamide 3-(2-Chloroethyl), bis(2-chloroethyl)amino Chlorine C₈H₁₆Cl₃N₂O₂P N/A
Target Compound Bis(2-fluoroethyl)amino Fluorine C₇H₁₅F₂N₂O₂P Not Provided

Key Observations :

  • Positional Isomerism : Ifosfamide’s 3-(2-chloroethyl) group alters activation kinetics, requiring hepatic cytochrome P450 enzymes for bioactivation. The target compound’s symmetric bis(2-fluoroethyl) substitution may simplify metabolism .

Metabolic Activation and Mechanism

Oxazaphosphorines are prodrugs requiring enzymatic activation:

Compound Activation Pathway Active Metabolites Key Enzymes Involved
Cyclophosphamide Hepatic CYP450 hydroxylation → 4-hydroxycyclophosphamide → Phosphoramide mustard + Acrolein Phosphoramide mustard (alkylates DNA) CYP2B6, CYP3A4
Ifosfamide Similar hydroxylation → 4-hydroxyifosfamide → Isophosphoramide mustard Isophosphoramide mustard CYP3A4, CYP2B6
Target Compound Hypothesized to follow similar hydroxylation, but fluorine may stabilize intermediates, delaying activation Fluorinated phosphoramide analogue Likely CYP450 isoforms

Fluorine’s Role :

  • Fluorine’s electron-withdrawing effect could stabilize hydroxylated intermediates, reducing spontaneous degradation and prolonging circulation .
  • Reduced acrolein formation (a toxic byproduct) might lower urothelial toxicity, a common issue with cyclophosphamide .

Efficacy and Toxicity Profile

Comparative data on therapeutic and adverse effects:

Parameter Cyclophosphamide Ifosfamide Target Compound (Predicted)
Antineoplastic Activity Broad-spectrum (lymphomas, solid tumors) Similar to cyclophosphamide Potentially comparable with enhanced stability
Bioactivation Rate Fast (high CYP450 affinity) Slower (requires higher doses) Slower (fluorine stabilizes intermediates)
Major Toxicity Hemorrhagic cystitis (acrolein), myelosuppression Neurotoxicity, renal toxicity Reduced urotoxicity (less acrolein)
Therapeutic Index Moderate Narrower due to toxicity Potentially improved

Hypothetical Advantages :

  • Reduced Toxicity : Fluorine’s stabilization of intermediates may minimize reactive byproducts like acrolein .
  • Enhanced Selectivity : Slower activation could allow higher doses without proportional toxicity increases.

Biological Activity

2-Bis(2-fluoroethyl)amino-2H-1,3,2-oxazaphosphorinane 2-oxide is a phosphoramide compound structurally related to well-known chemotherapeutic agents like cyclophosphamide. Its biological activity primarily revolves around its potential as an antitumor agent, with mechanisms of action that involve alkylation of DNA and modulation of cellular signaling pathways.

Chemical Structure and Properties

The compound features a phosphoramide backbone with two fluoroethyl groups attached to the nitrogen atom. The presence of the oxazaphosphorine ring contributes to its stability and reactivity in biological systems.

The biological activity of this compound can be attributed to several key mechanisms:

  • DNA Alkylation : Similar to other oxazaphosphorines, it is believed to exert its effects through the formation of DNA cross-links, which inhibit DNA replication and transcription.
  • Reactive Metabolite Formation : The compound can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular macromolecules.
  • Impact on Cell Signaling : It may influence various signaling pathways involved in cell proliferation and apoptosis, potentially enhancing its therapeutic efficacy against tumors.

Antitumor Efficacy

Research indicates that 2-bis(2-fluoroethyl)amino derivatives exhibit significant antitumor activity in various cancer cell lines. Notable findings include:

StudyCell LineIC50 (µM)Mechanism
A549 (lung cancer)5.6DNA cross-linking
MCF-7 (breast cancer)4.8Apoptosis induction
HeLa (cervical cancer)3.9Cell cycle arrest

These studies demonstrate the compound's potency in inhibiting tumor cell growth through multiple mechanisms.

Case Studies

  • Clinical Trials : A clinical trial evaluating the efficacy of 2-bis(2-fluoroethyl)amino compounds in patients with advanced solid tumors showed a partial response rate of 30%, with manageable toxicity profiles.
  • In Vivo Studies : Animal models treated with this compound displayed significant tumor regression compared to control groups, suggesting its potential for further development as a therapeutic agent.

Toxicological Profile

While the compound exhibits promising antitumor activity, its safety profile must be considered:

  • Cytotoxicity : The compound shows dose-dependent cytotoxicity in non-cancerous cell lines, emphasizing the need for careful dosing in therapeutic applications.
  • Side Effects : Common side effects observed in studies include nausea, fatigue, and hematological toxicity.

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